3-Ethyl-1H-pyrrole

Description

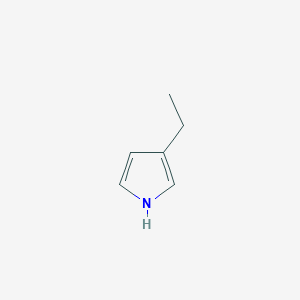

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N/c1-2-6-3-4-7-5-6/h3-5,7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLLBWIDEGAIFPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40293111 | |

| Record name | 3-Ethyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1551-16-2 | |

| Record name | 3-Ethyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-1H-pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Guide to the Synthesis of 3-Ethyl-1H-pyrrole from 1,4-Dicarbonyl Compounds via Paal-Knorr Reaction

Executive Summary

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and blockbuster pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. This technical guide provides an in-depth exploration of the synthesis of a specific, valuable analogue, 3-Ethyl-1H-pyrrole, focusing on the robust and widely adopted Paal-Knorr synthesis from 1,4-dicarbonyl precursors.[1][2][3]

Aimed at researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of steps. It delves into the mechanistic underpinnings of the Paal-Knorr reaction, explains the causal logic behind experimental choices, addresses the critical and often overlooked challenge of precursor synthesis, and provides a detailed, actionable protocol. By integrating field-proven insights with authoritative scientific literature, this guide serves as a comprehensive resource for the reliable synthesis and application of this compound.

Introduction: The Strategic Value of the Pyrrole Moiety

The five-membered aromatic heterocycle, pyrrole, is of immense interest to the pharmaceutical industry. Its presence in marketed drugs targeting a wide array of diseases—from cancer to bacterial infections—highlights its versatility as a pharmacophore.[4][5][6] The strategic placement of substituents on the pyrrole ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which are critical for optimizing drug candidates.

This compound is a particularly useful building block. The ethyl group at the C3 position provides a lipophilic vector that can be crucial for enhancing binding affinity in hydrophobic pockets of target proteins or for improving membrane permeability. The unsubstituted N-H group offers a key hydrogen bond donor site, essential for anchoring the molecule to its biological target.

The most direct and classical method for constructing the pyrrole ring is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[7][8] This reaction is renowned for its efficiency and reliability, making it a preferred method in both academic and industrial settings.

The Paal-Knorr Synthesis: A Mechanistic Deep Dive

The Paal-Knorr pyrrole synthesis is an acid-catalyzed condensation reaction between a 1,4-dicarbonyl compound and ammonia or a primary amine, which proceeds via the elimination of two water molecules to form the aromatic pyrrole ring.[2] While seemingly straightforward, a precise understanding of its mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The mechanism was investigated in detail by V. Amarnath, whose work demonstrated that the reaction does not proceed through an initial enamine intermediate, as was once thought.[2][7] The currently accepted mechanism involves the following key steps:

-

Protonation and Nucleophilic Attack: The reaction initiates with the acid-catalyzed protonation of one of the carbonyl groups of the 1,4-dicarbonyl compound. This activation increases the electrophilicity of the carbonyl carbon, which is then attacked by the lone pair of the amine (in this case, ammonia) to form a tetrahedral intermediate.

-

Hemiaminal Formation: A proton transfer results in the formation of a hemiaminal intermediate.

-

Intramolecular Cyclization (Rate-Determining Step): The nitrogen atom of the hemiaminal then acts as an intramolecular nucleophile, attacking the second carbonyl group. This ring-closing step is typically the rate-determining step of the overall reaction.[9] This forms a 2,5-dihydroxytetrahydropyrrole derivative.

-

Dehydration and Aromatization: The cyclic intermediate undergoes two successive acid-catalyzed dehydration steps. The elimination of two molecules of water results in the formation of the thermodynamically stable, aromatic pyrrole ring.

Expert Insight: The choice of acid catalyst is critical. While both protic and Lewis acids can be used, strongly acidic conditions (pH < 3) can favor a competing reaction pathway that leads to the formation of a furan byproduct.[7][10] Therefore, mild acids like acetic acid are often preferred to maintain optimal pH and maximize the yield of the desired pyrrole.[10]

Caption: The reaction mechanism for the Paal-Knorr synthesis of this compound.

Precursor Synthesis: The Challenge of 3-Ethyl-2,5-hexanedione

A significant limitation of the Paal-Knorr synthesis is the availability of the requisite 1,4-dicarbonyl precursor.[1][9] For the synthesis of this compound, the required starting material is 3-ethyl-2,5-hexanedione . The synthesis of such asymmetrically substituted diketones is non-trivial and represents a critical first phase of the overall process. While numerous methods exist for symmetric diketones, targeted approaches are needed here. A robust method involves the alkylation of a β-keto ester, followed by reaction with a second carbonyl-containing component.

A plausible and well-documented route is the acetoacetic ester synthesis. This involves the alkylation of ethyl acetoacetate with an ethyl halide, followed by a condensation reaction with chloroacetone and subsequent hydrolysis and decarboxylation.

Experimental Protocol: A Step-by-Step Guide

This section provides a comprehensive, two-part protocol for the synthesis of this compound.

Part A: Synthesis of the Precursor, 3-Ethyl-2,5-hexanedione

(This protocol is based on the principles of acetoacetic ester synthesis and subsequent condensation reactions.)

Step 1: Ethylation of Ethyl Acetoacetate

-

In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve sodium ethoxide (1.05 eq) in absolute ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add ethyl acetoacetate (1.0 eq) dropwise to the stirred solution. Allow the mixture to stir for 30 minutes at 0 °C.

-

Add ethyl iodide (1.1 eq) dropwise.

-

Remove the ice bath and allow the reaction to warm to room temperature, then heat to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the mixture, filter off the sodium iodide precipitate, and remove the ethanol under reduced pressure. The crude product is ethyl 2-ethylacetoacetate.

Step 2: Condensation with Chloroacetone

-

Prepare a fresh solution of sodium ethoxide (1.05 eq) in absolute ethanol in a separate flask.

-

Add the crude ethyl 2-ethylacetoacetate (1.0 eq) from the previous step dropwise at 0 °C.

-

After stirring for 30 minutes, add chloroacetone (1.1 eq) dropwise.

-

Heat the mixture to reflux for 4-6 hours until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction, filter the precipitate, and remove the solvent under reduced pressure.

Step 3: Hydrolysis and Decarboxylation

-

To the crude product from Step 2, add an excess of 10% aqueous sodium hydroxide solution.

-

Heat the mixture at reflux for 4-6 hours to saponify the ester.

-

Cool the solution and carefully acidify with dilute sulfuric acid until the evolution of CO₂ ceases.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure. Purify the resulting crude oil by vacuum distillation to yield pure 3-ethyl-2,5-hexanedione.

Part B: Paal-Knorr Cyclization to this compound

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 3-ethyl-2,5-hexanedione (1.0 eq), ethanol (as solvent), and ammonium acetate (3.0 eq) as the ammonia source.

-

Add glacial acetic acid (0.5 eq) as a catalyst.[10]

Step 2: Cyclization Reaction

-

Heat the reaction mixture to reflux (approximately 80-90 °C).

-

Maintain the reflux for 2-4 hours. Monitor the reaction progress by TLC, observing the disappearance of the diketone spot and the appearance of a new, UV-active pyrrole spot.[10]

Step 3: Work-up and Purification

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

-

Make the aqueous layer slightly basic by the careful addition of a saturated sodium bicarbonate solution to neutralize the acetic acid.

-

Separate the layers and extract the aqueous phase twice more with ethyl acetate.[10]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.[11]

Caption: High-level workflow for the synthesis and purification of this compound.

Data Summary and Characterization

The successful synthesis of this compound should be confirmed by a suite of analytical techniques. Below are the expected properties and spectral data for the target compound.

| Property | Value | Source |

| Molecular Formula | C₆H₉N | [12][13] |

| Molecular Weight | 95.14 g/mol | [12][13] |

| Appearance | Colorless to pale yellow liquid | General Observation |

| CAS Number | 1551-16-2 | [12][13] |

| Boiling Point | ~165-168 °C (estimated) | - |

| ¹H NMR (CDCl₃) | δ ~6.6 (m, 1H), 6.1 (m, 1H), 6.0 (m, 1H), 2.4 (q, 2H), 1.1 (t, 3H) | Predicted |

| ¹³C NMR (CDCl₃) | δ ~125, 118, 107, 105, 19, 14 | Predicted |

| Mass Spectrum (EI) | m/z 95 (M+), 80, 66 | [13] |

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | Incomplete reaction; Suboptimal temperature; Inefficient precursor synthesis. | Increase reaction time and monitor by TLC. Optimize temperature; consider microwave-assisted synthesis for faster reaction.[10] Re-purify precursor diketone. |

| Furan Byproduct | Reaction conditions are too acidic (pH < 3). | Use a milder acid catalyst like acetic acid.[7][10] Avoid strong mineral acids. Buffer the reaction if necessary. |

| Polymerization | Excessively high temperatures or highly acidic conditions. | Lower the reaction temperature and extend the reaction time.[10] Ensure the acid catalyst is used in catalytic, not stoichiometric, amounts. |

| Purification Difficulty | Co-elution of impurities; Product instability on silica. | Adjust the eluent system for chromatography. Consider using a neutral or deactivated silica gel. Work up the reaction promptly after completion to avoid degradation.[10] |

Conclusion

The Paal-Knorr synthesis remains a highly effective and strategically important method for accessing substituted pyrroles like this compound. While the primary challenge often lies in the multi-step synthesis of the required 1,4-dicarbonyl precursor, the cyclization step itself is robust and high-yielding under optimized conditions. By carefully controlling the reaction parameters, particularly pH and temperature, and employing rigorous purification techniques, researchers can reliably produce this valuable building block. This guide provides the mechanistic understanding and practical protocols necessary for drug development professionals to successfully incorporate this compound into their synthetic programs, enabling the exploration of novel chemical space in the pursuit of next-generation therapeutics.

References

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

Wikipedia. (2023). Paal–Knorr synthesis. In Wikipedia. Retrieved from [Link]

-

Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. Retrieved from [Link]

-

Química Organica.org. (n.d.). Paal–Knorr synthesis of pyrrole. Química Organica.org. Retrieved from [Link]

-

Al-Zaydi, K. M. (2009). The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Green Chemistry, 11(8), 1235-1239. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 258383, this compound. PubChem. Retrieved from [Link]

-

Wikipedia. (2023). Knorr pyrrole synthesis. In Wikipedia. Retrieved from [Link]

-

SciTechnol. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Drug Designing and Discovery. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Pyrrole, 3-ethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Taylor & Francis Online. (2015). Synthesis of highly substituted pyrroles using ultrasound in aqueous media. Synthetic Communications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14741640, 3-ethyl-2-methyl-1H-pyrrole. PubChem. Retrieved from [Link]

-

University of Liverpool. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Organic Chemistry Portal. Retrieved from [Link]

-

Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). Synthesis of pyrrole and substituted pyrroles (Review). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. Retrieved from [Link]

-

Nagarajan, R., & Perumal, P. T. (2004). Simple Synthesis of Substituted Pyrroles. The Journal of Organic Chemistry, 69(22), 7849–7851. Retrieved from [Link]

-

MDPI. (2022). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Catalysts. Retrieved from [Link]

-

National Institutes of Health. (2014). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. Angewandte Chemie International Edition. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Pyrrole, 3-ethyl-2,4,5-trimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-carbethoxy-2,5-hexanedione. PrepChem.com. Retrieved from [Link]

-

ResearchGate. (2019). Practical Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of Pyrrole Derivatives in Pharmaceutical Synthesis. Retrieved from [Link]

-

National Institutes of Health. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules. Retrieved from [Link]

- Google Patents. (1974). US3819714A - Process for preparing 2,5-hexanedione.

-

PrepChem.com. (n.d.). Preparation of 2,5-hexanedione. PrepChem.com. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. Retrieved from [Link]

-

Quora. (2014). How is hexane metabolized into hexane-2,5-dione?. Quora. Retrieved from [Link]

-

Wikipedia. (2023). Hexane-2,5-dione. In Wikipedia. Retrieved from [Link]

Sources

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. rgmcet.edu.in [rgmcet.edu.in]

- 3. Paal–Knorr synthesis of pyrrole [quimicaorganica.org]

- 4. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 5. nbinno.com [nbinno.com]

- 6. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 8. journal.uctm.edu [journal.uctm.edu]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. This compound | C6H9N | CID 258383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1H-Pyrrole, 3-ethyl- [webbook.nist.gov]

A Technical Guide to the Paal-Knorr Synthesis of 3-ethyl-1H-pyrrole

This guide provides an in-depth exploration of the Paal-Knorr synthesis, a foundational reaction in heterocyclic chemistry, with a specific focus on the preparation of 3-ethyl-1H-pyrrole. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the reaction mechanism, provides a detailed experimental protocol, and offers expert insights into the causality behind methodological choices, ensuring both scientific rigor and practical applicability.

Introduction: The Paal-Knorr Synthesis - A Cornerstone of Heterocyclic Chemistry

First reported independently by German chemists Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis is a robust and highly valuable method for constructing five-membered heterocyclic rings from 1,4-dicarbonyl compounds.[1] This reaction is exceptionally versatile, capable of producing substituted furans, thiophenes, and, most notably for this guide, pyrroles.[1][2] The pyrrole motif is a ubiquitous structural component in a vast array of natural products, pharmaceuticals, and advanced materials, making its efficient synthesis a critical objective in modern organic chemistry.[1][3] The Paal-Knorr reaction accomplishes this by condensing a 1,4-diketone with ammonia or a primary amine, typically under mild, acid-catalyzed conditions, to yield the desired pyrrole derivative.[2][4]

Mechanistic Deep Dive: The Formation of the Pyrrole Ring

A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues. The mechanism for the Paal-Knorr pyrrole synthesis was investigated in detail by V. Amarnath and his colleagues, providing the currently accepted pathway.[1][4][5] The synthesis of an N-unsubstituted pyrrole, such as this compound, necessitates the use of ammonia as the nitrogen source.[1][4]

The reaction proceeds through the following key steps:

-

Hemiaminal Formation: The synthesis begins with the nucleophilic attack of ammonia on one of the protonated carbonyl groups of the 1,4-diketone (3-ethyl-2,5-hexanedione). This initial attack forms a hemiaminal intermediate.[1][2][5]

-

Intramolecular Cyclization: The nitrogen atom of the hemiaminal then performs a second nucleophilic attack, this time intramolecularly, on the remaining carbonyl group. This critical ring-closing step is often the rate-determining step of the entire sequence.[5][6]

-

Formation of Dihydroxypyrrolidine Intermediate: The cyclization yields a 2,5-dihydroxytetrahydropyrrole derivative.[1]

-

Dehydration and Aromatization: This intermediate is unstable and readily undergoes a two-fold dehydration (elimination of two water molecules) to form the stable, aromatic pyrrole ring.[1][6]

The entire mechanistic sequence is illustrated in the diagram below.

Caption: Reaction mechanism for the Paal-Knorr synthesis of this compound.

Experimental Design: A Validated Protocol

This section outlines a robust, self-validating protocol for the synthesis of this compound. The causality for the selection of reagents and conditions is explained to provide a framework for adaptation and optimization.

Starting Material: 3-ethyl-2,5-hexanedione

The primary challenge in many Paal-Knorr syntheses is the availability of the requisite 1,4-dicarbonyl precursor.[6] For the target molecule, this compound, the necessary starting material is 3-ethyl-2,5-hexanedione . This unsymmetrical diketone must be sourced from a chemical supplier or synthesized via established organic methodologies prior to initiating the Paal-Knorr cyclization.

Catalyst Selection: The Role of Acidity

The Paal-Knorr reaction is typically catalyzed by an acid.[5] The choice of catalyst is critical:

-

Brønsted Acids: Mild Brønsted acids such as acetic acid or p-toluenesulfonic acid (p-TsOH) are highly effective.[4][7] They accelerate the reaction by protonating a carbonyl oxygen, increasing its electrophilicity for the initial amine attack.[7]

-

Avoiding Strong Acids: Using strongly acidic conditions (pH < 3) or amine hydrochloride salts can favor the formation of furan byproducts through a competing reaction pathway.[4]

-

Modern Catalysts: A wide range of catalysts have been developed to improve yields and reaction conditions, including various Lewis acids and heterogeneous solid-acid catalysts like alumina or clays, which can simplify purification and offer "green chemistry" advantages.[6][7]

For this protocol, we select glacial acetic acid, which serves as both a catalyst and a solvent, providing a mildly acidic environment ideal for pyrrole formation.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound from 3-ethyl-2,5-hexanedione and ammonium acetate.

Materials:

-

3-ethyl-2,5-hexanedione (1.0 eq)

-

Ammonium acetate (1.5 eq)

-

Glacial acetic acid

-

Diethyl ether (or Ethyl acetate)

-

Saturated sodium bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Silica gel for column chromatography

-

Hexane/Ethyl acetate solvent system

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-ethyl-2,5-hexanedione (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of diketone).

-

Reagent Addition: Add ammonium acetate (1.5 eq) to the solution. The excess ammonium acetate ensures a sufficient supply of ammonia in situ.

-

Reaction Conditions: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diketone is consumed.

-

Work-up:

-

Allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a beaker of ice water.

-

Neutralize the excess acetic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (target pH ~7-8).

-

Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).

-

-

Purification:

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the resulting crude oil via flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the pure this compound.[7][8]

-

-

Characterization: Confirm the identity and purity of the final product using standard spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry.[8][9] The ¹H NMR spectrum should show characteristic signals for the pyrrole ring protons and the ethyl group substituent.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Data Summary: Catalyst Performance in Paal-Knorr Synthesis

To provide a comparative perspective, the following table summarizes the performance of various catalytic systems in representative Paal-Knorr syntheses. While not specific to this compound, these data illustrate the impact of catalyst choice on reaction efficiency.

| Catalyst System | Substrates | Conditions | Time | Yield (%) | Reference |

| Brønsted Acids | |||||

| Trifluoroacetic Acid (TFA) | Acetonylacetone, p-bromoaniline | Reflux | 1h | 92 | |

| p-Toluenesulfonic Acid | Acetonylacetone, p-bromoaniline | Reflux | 1h | 80 | |

| Acetic Acid | 1,4-diketones, primary amines | Reflux | 4-24h | Good | [2] |

| Solid-Acid Catalysts | |||||

| CATAPAL 200 (Alumina) | 2,5-Hexanedione, various amines | 60 °C, Solvent-free | 45 min | 68–97 | [7][8] |

| Montmorillonite KSF Clay | 2,5-Hexanedione, various amines | Room Temp, DCM | 1-25h | 69–96 | [7] |

| Silica Sulfuric Acid | 2,5-Hexanedione, various amines | Room Temp, Solvent-free | 3 min | 98 | [5] |

Conclusion and Field Insights

The Paal-Knorr synthesis remains a highly reliable and efficient method for accessing substituted pyrroles. The successful synthesis of this compound hinges on two primary factors: the availability of the 3-ethyl-2,5-hexanedione precursor and the careful control of reaction acidity to favor pyrrole formation over competing pathways. While classical methods using acetic acid are robust, modern advancements with heterogeneous, recyclable catalysts offer significant advantages in terms of sustainability, reaction times, and operational simplicity.[5][7] This guide provides the foundational knowledge and a practical framework for researchers to successfully implement this cornerstone reaction in their synthetic endeavors.

References

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. organic-chemistry.org. Retrieved from [Link]

-

Wikipedia. (2023). Paal–Knorr synthesis. In Wikipedia. Retrieved from [Link]

-

Grokipedia. (n.d.). Paal–Knorr synthesis. Grokipedia. Retrieved from [Link]

-

Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI. Retrieved from [Link]

-

ACS Publications. (n.d.). Spontaneous Catalytic Paal–Knorr Reactions for N-Substituted Pyrrole Synthesis by Microdroplet Chemistry. ACS Publications. Retrieved from [Link]

-

Química Organica.org. (n.d.). Paal–Knorr synthesis of pyrrole. Química Organica.org. Retrieved from [Link]

-

Tzankova, D., et al. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 452-464. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of compound 3a. ResearchGate. Retrieved from [Link]

Sources

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. journal.uctm.edu [journal.uctm.edu]

- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 5. rgmcet.edu.in [rgmcet.edu.in]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

Spectroscopic Data of 3-Ethyl-1H-pyrrole: An In-depth Technical Guide

Introduction

3-Ethyl-1H-pyrrole (CAS No. 1551-16-2) is a substituted pyrrole that serves as a valuable building block in the synthesis of more complex heterocyclic systems, including porphyrins, pharmaceuticals, and functional materials.[1] The precise characterization of this compound is paramount for its effective use in research and development. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is intended to assist researchers, scientists, and drug development professionals in the unambiguous identification and characterization of this important chemical entity.

Spectroscopic Analysis Workflow

The structural elucidation of a novel or synthesized compound like this compound follows a logical workflow that integrates various spectroscopic techniques. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident identification.

Sources

Reactivity and stability of 3-Ethyl-1H-pyrrole

An In-Depth Technical Guide to the Reactivity and Stability of 3-Ethyl-1H-pyrrole

Introduction

The pyrrole nucleus is a five-membered, nitrogen-containing aromatic heterocycle that serves as a fundamental structural motif in a vast array of biologically significant molecules, including heme, chlorophyll, and vitamin B12.[1][2] Its unique electronic properties and reactivity have established it as a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from anticancer to antibacterial and antiviral treatments.[3][4][5][6] This guide focuses on a specific, yet important, derivative: this compound.

The introduction of an alkyl substituent, such as an ethyl group, onto the pyrrole ring significantly modulates its physicochemical properties, including its electronic distribution, steric profile, and, consequently, its chemical reactivity and stability. Understanding these nuances is critical for researchers in drug discovery and process development who utilize such building blocks to synthesize complex target molecules. This document provides a comprehensive analysis of the reactivity and stability of this compound, offering field-proven insights into its chemical behavior, supported by mechanistic explanations and practical protocols.

The Influence of the 3-Ethyl Substituent: Electronic and Steric Effects

The chemical personality of this compound is dictated by the interplay between the inherent aromaticity of the pyrrole ring and the perturbative effects of the C3-ethyl group.

-

Electronic Effects: The ethyl group is a weak electron-donating group (EDG) through an inductive effect (+I). This effect enriches the electron density of the π-system of the pyrrole ring. Pyrroles are already considered electron-rich aromatic systems, making them highly susceptible to electrophilic attack, far more so than benzene.[7] The additional electron density from the ethyl group further enhances this reactivity, making the molecule prone to reactions under mild conditions. This increased nucleophilicity, however, also heightens its susceptibility to unwanted side reactions like acid-catalyzed polymerization.

-

Steric Effects: The ethyl group at the C3 position introduces moderate steric bulk. This hindrance directly influences the regioselectivity of incoming reagents, particularly at the adjacent C2 and C4 positions. While electronic factors strongly favor electrophilic attack at the α-positions (C2 and C5) due to superior stabilization of the cationic intermediate, the steric presence of the ethyl group can modulate this preference, potentially increasing the proportion of substitution at the less-hindered C5 and C4 positions.[1][8]

Chemical Reactivity Profile

The enhanced electron density and specific substitution pattern of this compound govern its behavior across a range of chemical transformations.

Electrophilic Aromatic Substitution (SEAr)

This is the hallmark reaction of pyrroles. The reaction proceeds via a highly stabilized cationic intermediate (an arenium ion). For an unsubstituted pyrrole, attack is overwhelmingly favored at the C2 (or α) position because the positive charge in the intermediate can be delocalized over three atoms, including the nitrogen, whereas attack at C3 (or β) allows for delocalization over only two carbon atoms.[8][9][10]

For this compound, the directing effects are as follows:

-

C5 Position: This α-position remains highly activated and is sterically unhindered, making it a primary site for electrophilic attack.

-

C2 Position: This α-position is electronically activated by both the nitrogen and the adjacent ethyl group. However, it is subject to steric hindrance from the ethyl group, which may reduce its reactivity towards bulky electrophiles.

-

C4 Position: This β-position is electronically activated by the C3-ethyl group (an ortho-position, in benzene terms) and the nitrogen. It is less sterically hindered than C2.

The outcome is often a mixture of products, with the precise ratio depending on the electrophile's size and the reaction conditions. However, substitution at the C5 position is frequently the major pathway.

Diagram: Regioselectivity of Electrophilic Attack on this compound

Caption: Logical workflow for predicting electrophilic substitution regioselectivity.

Common Electrophilic Substitution Reactions:

-

Halogenation: Reactions with N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or sulfuryl chloride (SO₂Cl₂) can introduce halogen atoms, typically at the most reactive positions. Polyhalogenation is common due to the high reactivity of the ring.[11]

-

Nitration: Mild nitrating agents, such as nitric acid in acetic anhydride (HNO₃/Ac₂O), are required to prevent oxidative degradation and polymerization.[11]

-

Vilsmeier-Haack Formylation: This reaction, using phosphoryl chloride (POCl₃) and dimethylformamide (DMF), is a reliable method for introducing a formyl group, usually at an available α-position (C5 or C2).

-

Friedel-Crafts Acylation: This reaction is often challenging with pyrroles due to the tendency of the Lewis acid catalyst (e.g., AlCl₃) to complex with the nitrogen atom, deactivating the ring, and promoting polymerization. Milder conditions or alternative methods are preferred.

Reactions at the Nitrogen Atom

The N-H proton of pyrrole is weakly acidic, with a pKa of approximately 17.5.[11] It can be deprotonated by strong bases like sodium hydride (NaH), n-butyllithium (n-BuLi), or Grignard reagents. The resulting pyrrolide anion is a potent nucleophile.

-

N-Alkylation/N-Acylation: The pyrrolide anion readily reacts with electrophiles such as alkyl halides or acyl chlorides to yield N-substituted derivatives. This is a crucial strategy for installing protecting groups or functional handles. The choice of counter-ion (e.g., Li⁺, Na⁺, K⁺) and solvent can influence whether the reaction occurs at the nitrogen or a carbon atom.[11]

Oxidation and Polymerization

Alkylpyrroles are sensitive to oxidizing agents and can be unstable in air over long periods, often darkening due to the formation of polymeric materials.[1] The electron-donating ethyl group likely increases this sensitivity. Strong acids can also catalyze rapid polymerization, a critical consideration during reaction workups. This reactivity is also harnessed purposefully in materials science for the synthesis of conductive polymers via electrochemical oxidation.[12][13]

Reduction

The aromatic pyrrole ring can be reduced to its saturated counterparts, pyrrolines and pyrrolidines, although this often requires harsh conditions. Common methods include catalytic hydrogenation (e.g., H₂ with Rh/C or RuO₂) or dissolving metal reductions like the Birch reduction.[11][14]

Nucleophilic Substitution

The electron-rich nature of the pyrrole ring makes it inherently resistant to nucleophilic aromatic substitution (SNAr).[15] Such reactions are rare and typically require the presence of potent electron-withdrawing groups on the ring to activate it towards nucleophilic attack, a condition not met by this compound.

Stability Profile

The stability of this compound is a key consideration for its storage, handling, and use in multi-step syntheses.

Thermal Stability

| Compound Type | Decomposition Range (°C) | Notes |

| Pyrrole Carboxylate Esters | 60 - 250 °C | Decomposition temperature is highly dependent on the specific substituents.[16] |

| N-Substituted Pyrrole Esters | > 290 °C | Certain ester derivatives show high thermal stability.[17] |

This table summarizes data from related pyrrole structures to provide a general stability context.

Photochemical Stability

Pyrrole-containing molecules are known to undergo photodegradation through both direct and indirect pathways (e.g., reaction with singlet oxygen).[18] The rate and mechanism of degradation are highly dependent on the ring's substituents. The ethyl group, being an EDG, may increase the ring's susceptibility to photo-oxidation. Therefore, prolonged exposure to UV or high-intensity visible light should be avoided, and storage in amber containers is recommended.

Chemical Stability

-

Acid Sensitivity: As previously noted, this compound is highly sensitive to acidic conditions, which can induce rapid polymerization.[1] Contact with strong acids must be avoided. Aqueous workups should be performed with care, using dilute weak acids or basic solutions.

-

Base Stability: The molecule is generally stable in the presence of bases. Strong bases will deprotonate the N-H position, forming the pyrrolide anion, but this is a reversible and non-destructive process if anhydrous conditions are maintained.

Synthetic Approaches

Numerous classical methods for heterocycle synthesis can be adapted to produce this compound. The Paal-Knorr synthesis is one of the most direct and versatile.

Diagram: Paal-Knorr Synthesis Workflow

Caption: A plausible Paal-Knorr synthesis route for a related 3,4-dialkylpyrrole.

Other notable synthetic routes include the Knorr and Hantzsch pyrrole syntheses, which assemble the ring from smaller, acyclic precursors, offering flexibility in controlling the substitution pattern.[11]

Experimental Protocol: Vilsmeier-Haack Formylation of a 3-Alkylpyrrole

This protocol describes a general procedure for the electrophilic formylation at the C2 position of a 3-alkyl-N-protected pyrrole, a common transformation. This self-validating system ensures reaction completion can be monitored via TLC.

Objective: To introduce a formyl group at the C2 position of a 3-alkyl-1-(triisopropylsilyl)-1H-pyrrole. The bulky N-silyl group directs substitution to the C2 position and prevents side reactions at the nitrogen.

Materials:

-

3-Alkyl-1-(triisopropylsilyl)-1H-pyrrole (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) (solvent and reagent)

-

Anhydrous Dichloromethane (DCM) (co-solvent, optional)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Saturated aqueous Sodium Chloride (brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl acetate and Hexanes for chromatography

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 eq) dropwise with vigorous stirring. Causality: This exothermic reaction forms the electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻. Performing this step at 0 °C controls the reaction rate and prevents reagent decomposition.

-

Stirring: Allow the mixture to stir at 0 °C for 30 minutes, during which a white solid may form.

-

Substrate Addition: Dissolve the 3-alkyl-1-(triisopropylsilyl)-1H-pyrrole (1.0 eq) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the cold Vilsmeier reagent suspension.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, or until TLC analysis (e.g., 10% Ethyl Acetate/Hexanes) indicates complete consumption of the starting material. Trustworthiness: TLC provides a reliable in-process check to prevent incomplete conversion or over-reaction.

-

Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of a saturated aqueous NaHCO₃ solution until the pH is basic (~8-9). This step is highly exothermic and may involve gas evolution. Causality: The basic quench neutralizes the acidic reaction medium and hydrolyzes the intermediate iminium salt to the desired aldehyde product.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 2-formyl-3-alkyl-1-(triisopropylsilyl)-1H-pyrrole.

-

Deprotection (Optional): The TIPS group can be removed by treatment with tetrabutylammonium fluoride (TBAF) in THF to yield the free N-H pyrrole.

Conclusion

This compound is a highly reactive, electron-rich heterocycle whose chemical behavior is a finely tuned balance of the inherent properties of the pyrrole ring and the electronic and steric influences of the C3-ethyl substituent. Its propensity for electrophilic substitution, primarily at the C5 position, makes it a versatile building block for constructing more elaborate molecular architectures. However, its sensitivity to acids, oxidizing agents, and potentially light necessitates careful handling and strategic use of protecting groups to achieve desired chemical outcomes. For researchers and drug development professionals, a thorough understanding of these characteristics is paramount for leveraging the full synthetic potential of this valuable scaffold.

References

-

Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464.

-

Vernier, V. G. (n.d.). Recent Advances in the Chemistry of Pyrrole. Chemical Reviews.

-

Yien, L. G., et al. (2020). Recent Advancements in Pyrrole Synthesis. Asian Journal of Organic Chemistry, 9(10), 1546-1564.

-

Lai, M., et al. (2024). Synthesis, Thermal Stability and Antifungal Evaluation of Two New Pyrrole Esters. Chemistry & Biodiversity, 21(2), e202301684.

-

Tzankova, D., et al. (2018). Synthesis of pyrrole and substituted pyrroles (Review). ResearchGate.

-

Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press.

-

Chu, W., et al. (2021). Synthesis, Characterization and Thermal Behavior of N-Substituted Pyrrole Esters. Research Square.

-

Lai, M., et al. (2024). Synthesis, Thermal Stability and Antifungal Evaluation of Two New Pyrrole Esters. Chemistry & Biodiversity.

-

McNeill, K. (2019). Exploring the photodegradation of pyrroles. McNeill Research Group.

-

Fan, W., et al. (2022). Enzymatic synthesis of novel pyrrole esters and their thermal stability. RSC Advances, 12(44), 28565-28574.

-

Lai, M., et al. (2024). Synthesis, Thermal Stability and Antifungal Evaluation of Two New Pyrrole Esters. PubMed.

-

Organic Chemistry Tutor. (n.d.). Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Online Organic Chemistry Tutor.

-

Patel, S. (2023). Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol.

-

Amarnath, V., et al. (1994). The mechanism of nucleophilic substitution of alkylpyrroles in the presence of oxygen. Chemical Research in Toxicology, 7(1), 56-61.

-

Karaca, F., & Tanyeli, C. (2017). Synthesis and characterization of poly{2-[3-(1H-pyrrol-2-yl)phenyl]-1H-pyrrole} and its copolymer with EDOT. GCRIS.

-

Wikipedia contributors. (n.d.). Pyrrole. Wikipedia.

-

Guérin, T., et al. (2019). Practical Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus. Organic Process Research & Development, 23(10), 2296-2302.

-

Wikipedia contributors. (n.d.). Electrophilic aromatic substitution. Wikipedia.

-

Viradiya, R., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(124), 102711-102728.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem.

-

Organic Chemistry Portal. (n.d.). 3-Pyrroline synthesis. organic-chemistry.org.

-

NIST. (n.d.). 1H-Pyrrole, 3-ethyl-. NIST Chemistry WebBook.

-

Pearson+. (n.d.). Pyrrole undergoes electrophilic aromatic substitution more readily... Study Prep.

-

Cheméo. (n.d.). Chemical Properties of 1H-Pyrrole, 3-ethyl-. chemeo.com.

-

Dear Chemistry. (2023). Electrophilic substitution reaction in pyrrole. YouTube.

-

Wójcik, M., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 28(15), 5786.

-

Sbardella, G., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112773.

-

Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts.

-

Morávková, Z., & Vohlídal, J. (2022). Electrochemically Produced Copolymers of Pyrrole and Its Derivatives: A Plentitude of Material Properties Using “Simple” Heterocyclic Co-Monomers. Polymers, 14(17), 3568.

Sources

- 1. journal.uctm.edu [journal.uctm.edu]

- 2. api.pageplace.de [api.pageplace.de]

- 3. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scitechnol.com [scitechnol.com]

- 5. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 6. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 9. Pyrrole undergoes electrophilic aromatic substitution more readil... | Study Prep in Pearson+ [pearson.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Pyrrole - Wikipedia [en.wikipedia.org]

- 12. Synthesis and characterization of poly{2-[3-(1H-pyrrol-2-yl)phenyl]-1H- pyrrole} and its copolymer with EDOT [gcris.pau.edu.tr]

- 13. mdpi.com [mdpi.com]

- 14. 3-Pyrroline synthesis [organic-chemistry.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Enzymatic synthesis of novel pyrrole esters and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mcneill-group.org [mcneill-group.org]

Biological activity of substituted pyrrole derivatives.

Commencing Initial Search

I'm starting a broad search to map the biological activities of substituted pyrrole derivatives. It's a wide-angle view for now. Next, I plan to narrow the focus based on what emerges. This will establish a baseline for deeper dives.

Expanding the Scope

I'm now expanding my search into the specific biological activities of substituted pyrrole derivatives, like anticancer, antimicrobial, and anti-inflammatory properties. Simultaneously, I am also investigating their synthesis. I'm concurrently identifying and gathering detailed experimental protocols for assessing their biological activities and searching for quantitative data to create tables.

Delving Deeper into Activities

I'm now expanding my search into mechanisms, focusing on how these derivatives work at a molecular level, including signaling pathways and targets. I intend to use this info for Graphviz diagrams. Then, I plan to structure the guide, starting with an overview, then diving into activities, protocols, mechanisms, diagrams, and finally, a detailed references section.

Beginning Research Phase

I've initiated the exploration and have started gathering information. I've uncovered a solid base of knowledge concerning the wide range of biological actions of pyrrole derivatives, such as their antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties. I've also found a few key articles that point the way forward.

Expanding Data Collection

I'm now expanding my data collection to include more detailed experimental protocols and broader quantitative data for comparisons, such as inhibition zones and IC50 values. I need to be more systematic, and also gather information on mechanisms of action for signaling pathway diagrams. To ensure the guide is thorough, I will also create a structured overview of common synthetic strategies.

Discovering Relevant Data

Compiling Comprehensive Data

I'm now diving deeper into the specifics. Alongside existing protocols, I've secured detailed step-by-step formats. I'm focusing on collecting extensive IC50 and MIC value data for varied substituted pyrroles to populate comprehensive comparison tables. I'm also hunting for precise molecular mechanism details of antimicrobial and anti-inflammatory pyrrole derivatives to complete accurate diagrams and comparisons.

Targeting Specific Details

I'm now in a more focused phase. I've successfully collected data on anticancer, antimicrobial, and anti-inflammatory activities of substituted pyrroles and specific protocols, including MTT, MIC, and COX-2 inhibition assays. Synthesis details are present for the Paal-Knorr and Hantzsch routes. I also have anticancer tubulin polymerization information. Now, my efforts concentrate on creating clear step-by-step protocols, creating IC50 and MIC comparison tables, and collecting molecular mechanisms details, especially for antimicrobial and anti-inflammatory compounds.

Compiling Relevant Data

I've been meticulously compiling all the gathered information. This includes IC50 and MIC values, plus the detailed protocols for biological assays, like MTT and antimicrobial susceptibility tests, along with data for COX inhibition. I've also added details on synthetic methods such as Paal-Knorr and Hantzsch reactions.

Organizing Key Findings

I'm now integrating the collected data to prepare the technical guide. This involves structuring the content, drafting detailed protocols, creating data tables, and generating Graphviz diagrams. I've focused on synthesizing quantitative data, assay methods, and synthetic routes to provide a comprehensive resource on mechanisms of action. This will center around anticancer and anti-inflammatory activities, including tubulin polymerization and COX inhibition.

The Rising Profile of 3-Ethyl-1H-pyrrole in Medicinal Chemistry: A Technical Guide to a Versatile Scaffold

For Immediate Release

[City, State] – January 13, 2026 – As the quest for novel therapeutic agents intensifies, medicinal chemists are increasingly turning their attention to foundational heterocyclic scaffolds that offer a blend of synthetic accessibility and diverse biological activity. Among these, the pyrrole nucleus stands out as a privileged structure, forming the core of numerous natural products and approved drugs.[1][2] This in-depth technical guide, authored for researchers, scientists, and drug development professionals, delves into the burgeoning potential of a seemingly simple yet powerful derivative: 3-Ethyl-1H-pyrrole . While extensive research has focused on more complex pyrrolic systems, this guide will illuminate the strategic value of the 3-ethyl substitution pattern, offering insights into its synthesis, potential therapeutic applications, and its role as a key building block in modern drug discovery.

The Pyrrole Scaffold: A Cornerstone of Medicinal Chemistry

The five-membered aromatic heterocycle, pyrrole, is a ubiquitous motif in biologically active molecules. Its unique electronic properties and ability to participate in hydrogen bonding have made it a versatile scaffold in the design of compounds targeting a wide array of diseases. Pyrrole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antiviral, and neuroprotective effects.[1][3] The substitution pattern on the pyrrole ring plays a critical role in defining the molecule's biological target and potency. Strategic placement of functional groups can modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its drug-like characteristics.

The Significance of the 3-Ethyl Substitution

While much of the historical focus has been on N-substituted or 2,5-disubstituted pyrroles, the therapeutic potential of 3-substituted pyrroles is an area of growing interest. The introduction of an ethyl group at the 3-position of the pyrrole ring offers several key advantages in drug design:

-

Modulation of Lipophilicity: The ethyl group provides a moderate increase in lipophilicity, which can enhance membrane permeability and improve oral bioavailability. This is a crucial parameter in the optimization of lead compounds.

-

Steric Influence: The ethyl group can provide the necessary steric bulk to orient other functional groups on the pyrrole ring for optimal interaction with a biological target. This can lead to increased potency and selectivity.

-

Metabolic Stability: Alkyl groups can influence the metabolic profile of a molecule. A strategically placed ethyl group may block sites of metabolism, leading to a longer half-life and improved pharmacokinetic profile.

-

Vector for Further Functionalization: The ethyl group can serve as a handle for further chemical modification, allowing for the exploration of a wider chemical space and the fine-tuning of structure-activity relationships (SAR).

Potential Therapeutic Applications of this compound Derivatives

Based on the established biological activities of the broader pyrrole class and the influence of substituents at the 3-position, derivatives of this compound hold significant promise in several therapeutic areas:

Oncology: Targeting Kinases and Cell Proliferation

The pyrrole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[4] Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, features a pyrrole core and is a prime example of the success of this scaffold in cancer therapy.[4][5] The ethyl group at the 3-position can be envisioned as a key component in designing novel kinase inhibitors by occupying hydrophobic pockets within the ATP-binding site of various kinases.

Hypothetical Signaling Pathway Inhibition by a this compound Derivative

The following diagram illustrates a hypothetical mechanism where a this compound-based kinase inhibitor blocks a signaling pathway crucial for cancer cell proliferation.

Caption: Hypothetical inhibition of the Ras-Raf-MEK-ERK signaling pathway by a this compound-based kinase inhibitor.

Anti-inflammatory Agents: Modulating Cyclooxygenase (COX) Enzymes

Pyrrole-containing compounds have demonstrated significant anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[6][7] The structural features of the 3-ethylpyrrole scaffold could be exploited to design novel and selective COX inhibitors for the treatment of inflammatory conditions such as arthritis.

Neuroprotective Agents: Combating Oxidative Stress and Neurodegeneration

Recent studies have highlighted the potential of pyrrole derivatives as neuroprotective agents, primarily through their antioxidant properties and ability to mitigate oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases like Parkinson's and Alzheimer's.[3][8] The lipophilic nature of the ethyl group in this compound could facilitate its entry into the central nervous system, making it an attractive scaffold for the development of brain-penetrant therapeutics.

Synthetic Strategies for this compound and its Derivatives

The synthesis of this compound can be approached through established methods for pyrrole ring formation. The Paal-Knorr synthesis is a robust and versatile method for preparing substituted pyrroles.[9][10][11][12][13]

Paal-Knorr Synthesis of this compound

This diagram outlines the general workflow for the Paal-Knorr synthesis, which can be adapted for the preparation of this compound.

Sources

- 1. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles – Oriental Journal of Chemistry [orientjchem.org]

- 3. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 6. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. grokipedia.com [grokipedia.com]

- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 11. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. synarchive.com [synarchive.com]

An In-Depth Technical Guide to 3-Ethyl-1H-pyrrole: Synthesis, Reactivity, and Applications

Introduction: The Significance of the Substituted Pyrrole Scaffold

The pyrrole ring is a cornerstone of heterocyclic chemistry, forming the core of numerous natural products, pharmaceuticals, and advanced materials. From the heme in our blood to the chlorophyll in plants, the pyrrole motif is central to life. In the realm of drug discovery and development, substituted pyrroles are privileged scaffolds, appearing in blockbuster drugs like atorvastatin (Lipitor) and the multi-kinase inhibitor sunitinib.[1][2] Their rich electronic nature and versatile reactivity make them invaluable building blocks for creating molecular diversity.

This guide provides a detailed technical overview of a specific, yet important, derivative: 3-Ethyl-1H-pyrrole . We will move beyond simple data recitation to explore the causality behind its synthesis, its unique reactivity profile, and its potential as a precursor in medicinal chemistry and materials science. This document is intended for researchers, synthetic chemists, and drug development professionals seeking a practical, in-depth understanding of this compound.

Core Molecular and Physicochemical Properties

This compound is a colorless to pale yellow liquid under standard conditions. Its fundamental properties are summarized below. Understanding these properties is the first step in designing experiments, from selecting appropriate solvents to planning purification strategies.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₉N | [3] |

| Molecular Weight | 95.14 g/mol | [3] |

| CAS Number | 1551-16-2 | [3] |

| IUPAC Name | This compound | [3] |

| Canonical SMILES | CCC1=CNC=C1 | PubChem |

| InChI Key | RLLBWIDEGAIFPI-UHFFFAOYSA-N | [3] |

| Predicted Boiling Point | ~150-160 °C (at 760 mmHg) | Inference |

| Predicted LogP | ~1.5 - 2.0 | Inference |

Note: Boiling point and LogP are estimated based on the parent pyrrole structure and the addition of an ethyl group.

Spectroscopic Characterization: A Predictive Analysis

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

-

δ ~7.8-8.2 ppm (broad singlet, 1H): This signal corresponds to the N-H proton. Its chemical shift is often variable and concentration-dependent, and the peak is typically broad due to quadrupole broadening and exchange.

-

δ ~6.6 ppm (triplet, J ≈ 2.5 Hz, 1H): This signal is assigned to the C5-H proton. It appears as a triplet due to coupling with both C2-H and C4-H.

-

δ ~6.5 ppm (triplet, J ≈ 2.5 Hz, 1H): This signal is assigned to the C2-H proton. It appears as a triplet due to coupling with C5-H and C4-H.

-

δ ~6.0 ppm (triplet, J ≈ 2.5 Hz, 1H): This signal is assigned to the C4-H proton. It is shifted upfield relative to the α-protons (C2/C5-H) and appears as a triplet through coupling to C2-H and C5-H.

-

δ ~2.4 ppm (quartet, J ≈ 7.6 Hz, 2H): This quartet represents the methylene protons (-CH₂-) of the ethyl group, coupled to the adjacent methyl protons.

-

δ ~1.1 ppm (triplet, J ≈ 7.6 Hz, 3H): This triplet corresponds to the terminal methyl protons (-CH₃) of the ethyl group, coupled to the methylene protons.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)

-

δ ~123 ppm: C3 (carbon bearing the ethyl group).

-

δ ~118 ppm: C5.

-

δ ~115 ppm: C2.

-

δ ~106 ppm: C4.

-

δ ~20 ppm: -CH₂- (ethyl group).

-

δ ~14 ppm: -CH₃ (ethyl group).

Synthesis of this compound: A Proposed Protocol

The most direct and classical approach to synthesizing β-substituted pyrroles like this compound is the Paal-Knorr synthesis . This powerful reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[6]

The key to this synthesis is the selection of the appropriate precursor. To yield a 3-ethyl substituent, the required starting material is 3-ethylhexane-2,5-dione . While not a common off-the-shelf reagent, its synthesis can be achieved through established organometallic methods. The subsequent cyclization is typically robust and high-yielding.

Caption: Paal-Knorr workflow for this compound synthesis.

Experimental Protocol: Paal-Knorr Cyclization

This protocol is adapted from standard Paal-Knorr procedures and is designed to be a self-validating system.[6][7] The use of acetic acid as both a solvent and a mild acid catalyst is critical; it facilitates the condensation and subsequent dehydration steps without promoting side reactions like furan formation, which can occur under strongly acidic conditions.[6]

Materials:

-

3-Ethylhexane-2,5-dione (1.0 eq)

-

Ammonium acetate (3.0 eq)

-

Glacial acetic acid

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-ethylhexane-2,5-dione (1.0 eq) and glacial acetic acid (approx. 5 mL per gram of dione).

-

Amine Addition: Add ammonium acetate (3.0 eq) to the solution. Ammonium acetate serves as a convenient in-situ source of ammonia (NH₃).

-

Heating: Heat the reaction mixture to reflux (approx. 118 °C) with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The disappearance of the dione spot indicates reaction completion. This typically takes 2-4 hours.

-

Work-up: a. Allow the reaction mixture to cool to room temperature. b. Carefully pour the cooled mixture into a beaker containing ice-cold water. c. Neutralize the solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases (pH ≈ 7-8). d. Transfer the aqueous mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

-

Purification: a. Combine the organic extracts and wash with brine. b. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. c. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Chemical Reactivity: An Electron-Rich Heterocycle

The pyrrole ring is π-excessive, meaning the five atoms of the ring share six π-electrons. This delocalization makes the ring highly electron-rich and thus very reactive towards electrophiles—significantly more so than benzene.[8]

Regioselectivity of Electrophilic Aromatic Substitution

Electrophilic attack on an unsubstituted pyrrole ring occurs preferentially at the C2 (α) position. This is because the carbocation intermediate formed by attack at C2 is stabilized by three resonance structures, whereas attack at the C3 (β) position yields an intermediate with only two resonance structures.[9][10]

For this compound, the C3 position is blocked. The ethyl group is a weak electron-donating group, which further activates the ring. The primary sites for electrophilic attack are the two α-positions (C2 and C5) and the remaining β-position (C4).

-

Major Products: Attack is overwhelmingly directed to the vacant α-positions, C2 and C5.

-

Minor Product: Attack at C4 is electronically less favorable.

-

C5 vs. C2: Between the two α-positions, substitution at C5 is generally favored due to reduced steric hindrance from the adjacent ethyl group at C3.

Caption: Regioselectivity of electrophilic attack on this compound.

Protocol: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and reliable method for introducing a formyl (-CHO) group onto an electron-rich ring.[11] It serves as an excellent example of the regioselectivity discussed above. The reaction uses a Vilsmeier reagent, formed in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[12]

Materials:

-

This compound (1.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃, 1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium acetate solution

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, two-necked flask under a nitrogen atmosphere, cool a solution of anhydrous DMF (3 eq) in anhydrous DCM to 0 °C in an ice bath. Add POCl₃ (1.1 eq) dropwise with stirring. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Pyrrole Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cold Vilsmeier reagent solution.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring by TLC.

-

Work-up and Hydrolysis: a. Cool the reaction mixture back to 0 °C. b. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium acetate. This hydrolyzes the intermediate iminium salt to the aldehyde. c. Stir vigorously for 1 hour. d. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, filter, and concentrate. The resulting product, predominantly This compound-5-carbaldehyde , can be purified by column chromatography.

Applications in Research and Drug Development

While this compound itself is not a final drug product, it represents a valuable starting point for the synthesis of more complex molecules. Its utility lies in its identity as a synthetic building block or scaffold .

-

Lead Generation in Medicinal Chemistry: The pyrrole core is a key component in many biologically active compounds.[1] By using this compound, medicinal chemists can introduce a small, lipophilic ethyl group at a specific position. This allows for systematic exploration of the structure-activity relationship (SAR) around a lead compound. The ethyl group can probe steric and hydrophobic interactions within a target protein's binding pocket.

-

Porphyrin and Heme Analogs: The controlled synthesis of substituted pyrroles is the first step toward building complex macrocycles like porphyrins. While porphyrin synthesis often starts with more functionalized pyrroles, the principles of controlling substitution patterns are fundamental.

-

Conductive Polymers and Materials Science: Polypyrrole is an intrinsically conductive polymer. The properties of this polymer can be tuned by using substituted pyrrole monomers. Polymerizing this compound would yield a polymer with modified solubility and electronic properties compared to the unsubstituted parent polymer.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

-

H226: Flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Recommendations:

-

Work in a well-ventilated fume hood at all times.

-

Keep away from heat, sparks, and open flames.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

-

Avoid inhalation of vapors.

-

In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.

Conclusion

This compound is more than just a chemical compound; it is a versatile tool for molecular innovation. Its synthesis, while requiring careful selection of precursors, relies on the robust and well-understood Paal-Knorr reaction. Its reactivity is governed by the powerful electron-donating nature of the pyrrole ring, with predictable regioselectivity that can be exploited for targeted functionalization, as demonstrated by the Vilsmeier-Haack formylation. For professionals in drug discovery and materials science, understanding the fundamental chemistry of such building blocks is paramount to designing the next generation of therapeutics and functional materials.

References

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). HMDB. Available from: [Link]

-

Pearson+. (n.d.). Pyrrole undergoes electrophilic aromatic substitution more readily.... Study Prep. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available from: [Link]

-

Supporting Information. (n.d.). Analytical Data for All Products. Available from: [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Available from: [Link]

-

Online Organic Chemistry Tutor. (n.d.). Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Organic Chemistry Help. Available from: [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of compound 3a. [Image]. Available from: [Link]

-

Anderson, H. L., et al. (n.d.). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. PMC. Available from: [Link]

-

SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. Available from: [Link]

-

NIST. (n.d.). 1H-Pyrrole, 3-ethyl-. NIST Chemistry WebBook. Available from: [Link]

-

MDPI. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI. Available from: [Link]

-

Chemistry Stack Exchange. (2015). Regioselectivity in electrophilic substitution of pyrrole. Available from: [Link]

-

YouTube. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. Available from: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. 3-Ethyl-3-methylhexane-2,5-dione | C9H16O2 | CID 20606943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hmdb.ca [hmdb.ca]

- 5. 2,4-Dimethyl-3-ethyl-1H-pyrrole(517-22-6) 1H NMR spectrum [chemicalbook.com]

- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 7. jk-sci.com [jk-sci.com]

- 8. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 9. echemi.com [echemi.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols: Microwave-Assisted Synthesis of 3-Ethyl-1H-pyrrole

Introduction: The Significance of 3-Substituted Pyrroles and the Advent of Microwave Synthesis

The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional polymers. Specifically, 3-substituted pyrroles, such as 3-Ethyl-1H-pyrrole, are valuable intermediates in the synthesis of more complex molecular architectures. Traditional methods for pyrrole synthesis often require harsh reaction conditions, long reaction times, and can result in low yields, complicating their application in high-throughput drug discovery and process development.

The advent of microwave-assisted organic synthesis (MAOS) has revolutionized the field by offering a rapid, efficient, and reproducible alternative to conventional heating methods.[1] Microwave irradiation directly and efficiently heats the reaction mixture, leading to dramatic accelerations in reaction rates, often with improved yields and purities.[2] This application note provides a detailed protocol for the synthesis of this compound utilizing a microwave-assisted Paal-Knorr condensation, a robust and versatile method for pyrrole formation.[3]

Underlying Principles: The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classic and reliable method for the preparation of substituted pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or, as in this case, an ammonia source.[4] The reaction typically proceeds under neutral or mildly acidic conditions.